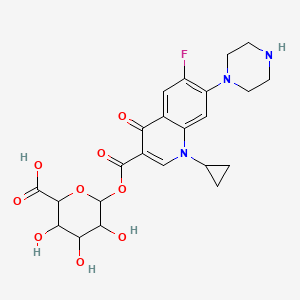

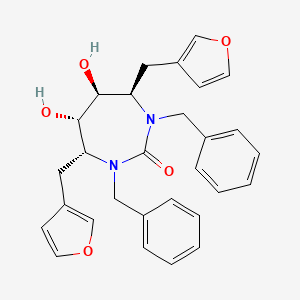

Ciprofloxacin beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ciprofloxacino beta-D-glucurónido es una forma conjugada de ciprofloxacino, un antibiótico ampliamente utilizado. Este compuesto se forma cuando el ciprofloxacino se somete a glucuronidación, un proceso en el que se añade ácido glucurónico a la molécula. Esta modificación suele ocurrir en el hígado y facilita la excreción del ciprofloxacino del cuerpo. El conjugado glucurónido es menos activo que el fármaco original, pero desempeña un papel crucial en el metabolismo y la eliminación del fármaco.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ciprofloxacino beta-D-glucurónido suele implicar la conjugación enzimática o química del ciprofloxacino con ácido glucurónico. Los métodos enzimáticos utilizan UDP-glucuronosiltransferasas (UGT) para catalizar la reacción en condiciones fisiológicas. La síntesis química puede lograrse activando el ácido glucurónico con un agente de acoplamiento como la carbodiimida y luego reaccionándolo con ciprofloxacino en condiciones suaves.

Métodos de producción industrial: La producción industrial de ciprofloxacino beta-D-glucurónido puede implicar procesos de fermentación microbiana en los que las bacterias genéticamente modificadas expresan UGT para producir el conjugado. Alternativamente, la síntesis química a gran escala puede optimizarse para obtener mayores rendimientos y pureza, utilizando técnicas de purificación avanzadas como la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: El ciprofloxacino beta-D-glucurónido se somete principalmente a hidrólisis, donde la porción de ácido glucurónico se escinde por las enzimas beta-glucuronidasa. Esta reacción regenera la molécula activa de ciprofloxacino.

Reactivos y condiciones comunes:

Hidrólisis: Hidrólisis enzimática utilizando beta-glucuronidasa a pH y temperatura fisiológicos.

Oxidación y reducción: Estas reacciones son menos comunes para el conjugado glucurónido, pero pueden ocurrir en condiciones específicas.

Productos principales:

Producto de hidrólisis: Ciprofloxacino y ácido glucurónico.

Productos de oxidación/reducción: Estos están menos caracterizados, pero pueden incluir formas modificadas de ciprofloxacino.

4. Aplicaciones en investigación científica

El ciprofloxacino beta-D-glucurónido tiene varias aplicaciones en la investigación científica:

Farmacocinética: Estudio del metabolismo y la excreción del ciprofloxacino.

Estudios de interacciones farmacológicas: Investigación de cómo otros fármacos afectan los procesos de glucuronidación y deglucuronidación.

Estudios microbianos: Comprensión del papel de las bacterias productoras de beta-glucuronidasa en el metabolismo de los fármacos.

Toxicología: Evaluación del impacto de los conjugados glucurónidos en la función hepática y renal.

Aplicaciones Científicas De Investigación

Ciprofloxacin beta-D-glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the metabolism and excretion of ciprofloxacin.

Drug Interaction Studies: Investigating how other drugs affect the glucuronidation and deglucuronidation processes.

Microbial Studies: Understanding the role of beta-glucuronidase-producing bacteria in drug metabolism.

Toxicology: Assessing the impact of glucuronide conjugates on liver and kidney function.

Mecanismo De Acción

La acción principal del ciprofloxacino beta-D-glucurónido está relacionada con su función en el metabolismo de los fármacos. El conjugado glucurónido es una forma inactiva que facilita la excreción del ciprofloxacino. Tras la hidrólisis por beta-glucuronidasa, se libera ciprofloxacino activo, que luego ejerce sus efectos antibacterianos inhibiendo la girasa del ADN bacteriano y la topoisomerasa IV, enzimas cruciales para la replicación y transcripción del ADN.

Compuestos similares:

- Norfloxacino beta-D-glucurónido

- Levofloxacino beta-D-glucurónido

- Moxifloxacino beta-D-glucurónido

Comparación: El ciprofloxacino beta-D-glucurónido es único debido a su fármaco original específico, el ciprofloxacino, que tiene un amplio espectro de actividad antibacteriana. En comparación con los glucurónidos de norfloxacino y levofloxacino, el ciprofloxacino beta-D-glucurónido puede presentar diferentes propiedades farmacocinéticas y estabilidad metabólica. El moxifloxacino beta-D-glucurónido, por otro lado, podría tener una vida media más larga debido a las características farmacológicas del fármaco original.

Comparación Con Compuestos Similares

- Norfloxacin beta-D-glucuronide

- Levofloxacin beta-D-glucuronide

- Moxifloxacin beta-D-glucuronide

Comparison: Ciprofloxacin beta-D-glucuronide is unique due to its specific parent drug, ciprofloxacin, which has a broad spectrum of antibacterial activity. Compared to norfloxacin and levofloxacin glucuronides, this compound may exhibit different pharmacokinetic properties and metabolic stability. Moxifloxacin beta-D-glucuronide, on the other hand, might have a longer half-life due to the parent drug’s pharmacological characteristics.

Propiedades

Fórmula molecular |

C23H26FN3O9 |

|---|---|

Peso molecular |

507.5 g/mol |

Nombre IUPAC |

6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33) |

Clave InChI |

KHGHUQNIHVSBBO-UHFFFAOYSA-N |

SMILES canónico |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)

![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)

![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12294789.png)

![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)

![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)

![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)